molecular formula C11H16ClNO2 B14075663 6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride

6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride

Cat. No.: B14075663
M. Wt: 229.70 g/mol
InChI Key: OYMGYUPUTALTBU-UHFFFAOYSA-N
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Description

6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzopyran derivative.

    Methoxylation: Introduction of a methoxy group at the 6th position using methanol and a suitable catalyst.

    N-Methylation: Methylation of the amine group using methyl iodide or dimethyl sulfate.

    Hydrochloride Formation: Conversion to the hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the above reactions are carried out under controlled conditions. The use of continuous flow reactors can also be considered for more efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides for N-alkylation.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkylated products.

Scientific Research Applications

6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride involves its interaction with specific molecular targets in the body. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-3,4-dihydro-2H-1-benzopyran-2-one
  • 3,4-dihydro-6-methyl-2H-1-benzopyran
  • 6-methoxy-2-tetralone

Uniqueness

6-methoxy-N-methyl-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride is unique due to its specific substitution pattern and the presence of both methoxy and N-methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

6-methoxy-N-methyl-3,4-dihydro-2H-chromen-3-amine;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-12-9-5-8-6-10(13-2)3-4-11(8)14-7-9;/h3-4,6,9,12H,5,7H2,1-2H3;1H

InChI Key

OYMGYUPUTALTBU-UHFFFAOYSA-N

Canonical SMILES

CNC1CC2=C(C=CC(=C2)OC)OC1.Cl

Origin of Product

United States

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